4-Methyl-1,4-diazaspiro[5.5]undecane
Description
Properties
IUPAC Name |
4-methyl-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-7-11-10(9-12)5-3-2-4-6-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBTTDXFABNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-diazaspiro[5.5]undecane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of tert-butyl (1-(aminomethyl)cyclohexyl)carbamate as a starting material, followed by several protecting and deprotecting steps to control the selectivity of the amino groups throughout the synthesis .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes, including intramolecular cyclization and nucleophilic aromatic substitution reactions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
4-Methyl-1,4-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as NS5-methyltransferase, which is crucial for the replication of dengue virus . Molecular dynamics simulations have identified favorable binding energies, suggesting strong interactions with target proteins .
Comparison with Similar Compounds
Data Tables
Table 2: Heteroatom-Substituted Spiro[5.5]undecane Analogs
Biological Activity
Overview
4-Methyl-1,4-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features allow it to interact with various biological targets, leading to diverse therapeutic applications.
The biological activity of 4-Methyl-1,4-diazaspiro[5.5]undecane is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of enzymes such as NS5-methyltransferase, which is crucial for the replication of the dengue virus. This suggests potential antiviral properties.
Key Mechanisms:
- Enzyme Inhibition: Interacts with enzymes involved in viral replication.
- Receptor Modulation: May affect neurotransmitter receptors, influencing central nervous system activity.
Biological Activities
Research indicates that 4-Methyl-1,4-diazaspiro[5.5]undecane exhibits several biological activities:
- Anticonvulsant Activity: Studies have demonstrated that related diazaspiro compounds have anticonvulsant properties. For instance, certain derivatives have shown significant potency in seizure models, suggesting that 4-Methyl-1,4-diazaspiro[5.5]undecane could be explored for similar effects .
- Potential Antiviral Properties: The compound's ability to inhibit viral enzyme activity positions it as a candidate for antiviral drug development.
Case Studies and Research Findings
A number of studies have investigated the biological profiles of compounds related to 4-Methyl-1,4-diazaspiro[5.5]undecane. Below are summarized findings from relevant research:
Comparative Analysis
In comparison to other diazaspiro compounds, 4-Methyl-1,4-diazaspiro[5.5]undecane stands out due to its unique methyl substitution and spirocyclic framework which may enhance its reactivity and interaction with biological targets.
| Compound | Key Activity | Comparison |
|---|---|---|
| 1,9-Diazaspiro[5.5]undecane | Anticonvulsant | Similar structure but lacks methyl group |
| 3,9-Diazaspiro[5.5]undecane | GABA receptor antagonist | Different receptor target profile |
| 4,9-Diazaspiro[5.5]undecane | μ-opioid receptor agonist | Exhibits dual action not seen in 4-Methyl variant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
